O-Desmethyl Everolimus (>80per cent)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

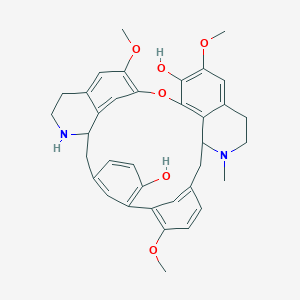

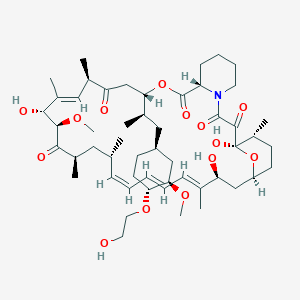

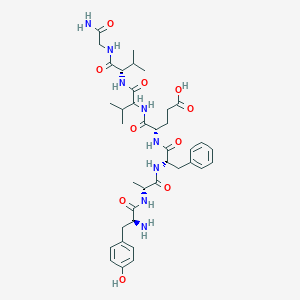

O-Desmethyl Everolimus (>80%) is a derivative of Everolimus . It is categorized under the API family of Everolimus and is used in cancer research . The molecular formula of O-Desmethyl Everolimus is C52H81NO14, and it has a molecular weight of 944.2 .

Synthesis Analysis

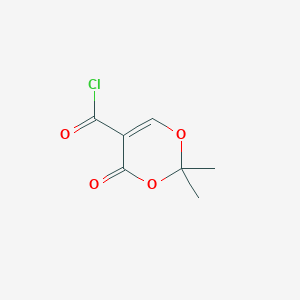

The synthesis of Everolimus, from which O-Desmethyl Everolimus is derived, involves several steps . The process begins with rapamycin or a rapamycin derivative, where the 31-hydroxy is protected as a raw material. This raw material is then reacted with triflic anhydride to obtain an intermediate. The intermediate is then reacted with mono-protected glycol to obtain another intermediate. Finally, the intermediate is de-protected to obtain Everolimus .Molecular Structure Analysis

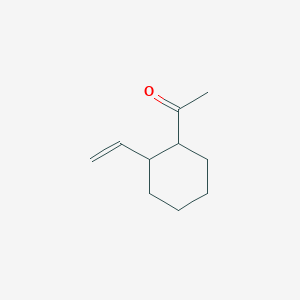

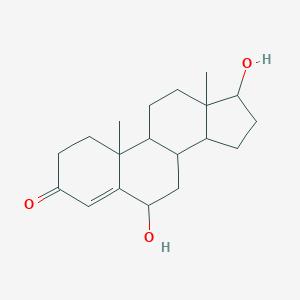

The molecular structure of O-Desmethyl Everolimus is complex, with a molecular formula of C52H81NO14 . The structure includes a large macrocyclic lactone ring with several functional groups attached, including hydroxyl, ketone, and ether groups .Chemical Reactions Analysis

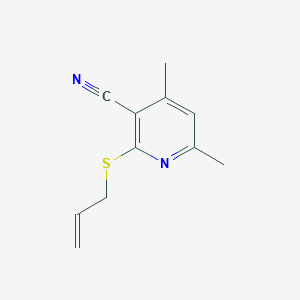

Everolimus, the parent compound of O-Desmethyl Everolimus, is metabolized predominantly by CYP3A4 and CYP3A5, producing mainly hydroxylated Everolimus metabolites . The metabolism of Everolimus reveals differences in metabolite patterns that are independent of clinical or genetic factors .Wissenschaftliche Forschungsanwendungen

Immunosuppression in Organ Transplantation

Everolimus is used as an immunosuppressant after organ transplantation . It helps to prevent the body’s immune system from rejecting the transplanted organ.

Metabolism Study

Everolimus is extensively metabolized, mainly by cytochrome P4503A enzymes, resulting in several hydroxylated and demethylated metabolites . The structures of these metabolites after in vitro metabolism of everolimus by human liver microsomes have been identified .

Pharmacokinetics

The study of the pharmacokinetics of everolimus is another important application. This involves understanding the absorption, distribution, metabolism, and excretion of the drug .

Dose Requirement Analysis

Research has been conducted to evaluate factors affecting Everolimus metabolism and to identify novel metabolites associated with the individual Everolimus dose requirement . This helps to elucidate mechanisms underlying Everolimus dose response variability .

Drug-Drug Interaction Study

Studies have also been conducted to understand the interaction of Everolimus with other drugs. For instance, higher Everolimus dose requirement was associated with co-administration of sodium-mycophenolic acid and the CYP3A5 expressor genotype .

Biomarker Discovery

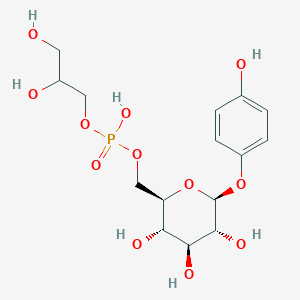

Global metabolic profiling facilitated the discovery of novel metabolites associated with Everolimus dose requirement that might represent new clinically valuable biomarkers to guide Everolimus therapy . One of them was identified as lysophosphatidylcholine (lysoPC) (16:0/0:0) .

Safety And Hazards

Zukünftige Richtungen

Everolimus, the parent compound of O-Desmethyl Everolimus, has demonstrated improved progression-free survival for all risk groups of renal cell carcinoma in the salvage setting following other anti-angiogenic agents . Future research may focus on identifying novel metabolites associated with Everolimus dose requirement that might represent new clinically valuable biomarkers to guide Everolimus therapy .

Eigenschaften

IUPAC Name |

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18,30-trihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H81NO14/c1-31-15-11-10-12-16-32(2)41(55)29-39-20-18-37(7)52(62,67-39)49(59)50(60)53-22-14-13-17-40(53)51(61)66-44(34(4)27-38-19-21-43(65-24-23-54)45(28-38)63-8)30-42(56)33(3)26-36(6)47(58)48(64-9)46(57)35(5)25-31/h10-12,15-16,26,31,33-35,37-41,43-45,47-48,54-55,58,62H,13-14,17-25,27-30H2,1-9H3/b12-10+,15-11-,32-16+,36-26+/t31-,33-,34-,35-,37-,38+,39+,40+,41+,43-,44+,45-,47-,48+,52-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENBGEQGDJTPQU-YUPAPZQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCO)C)C)O)OC)C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C\[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OCCO)C)/C)O)OC)C)C)/C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H81NO14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

944.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Unii-eci6WI7P2Q | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Diethyl 4-[2,6-bis(ethoxycarbonyl)pyridin-4-yl]pyridine-2,6-dicarboxylate](/img/structure/B48784.png)

![tert-butyl N-[(E,2S,3R)-3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B48794.png)